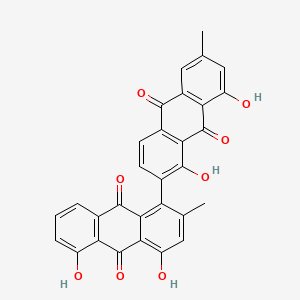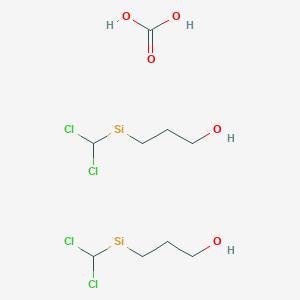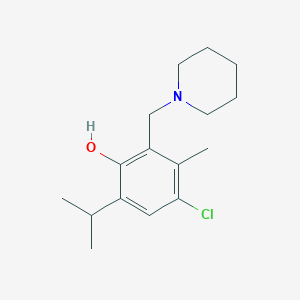
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is a synthetic organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a methyl group, a piperidinylmethyl group, and a propan-2-yl group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a phenol derivative.
Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of the methyl and propan-2-yl groups through Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst.
Piperidinylmethylation: Introduction of the piperidinylmethyl group through a nucleophilic substitution reaction using piperidine and formaldehyde.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols.
科学的研究の応用
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Lacks the piperidinylmethyl and propan-2-yl groups.
3-Methyl-2-(piperidin-1-ylmethyl)phenol: Lacks the chloro and propan-2-yl groups.
2-(Piperidin-1-ylmethyl)-6-(propan-2-yl)phenol: Lacks the chloro and methyl groups.
Uniqueness
4-Chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-(propan-2-yl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
46984-56-9 |
|---|---|
分子式 |
C16H24ClNO |
分子量 |
281.82 g/mol |
IUPAC名 |
4-chloro-3-methyl-2-(piperidin-1-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C16H24ClNO/c1-11(2)13-9-15(17)12(3)14(16(13)19)10-18-7-5-4-6-8-18/h9,11,19H,4-8,10H2,1-3H3 |
InChIキー |
YVMQLJCACNGCKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1CN2CCCCC2)O)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


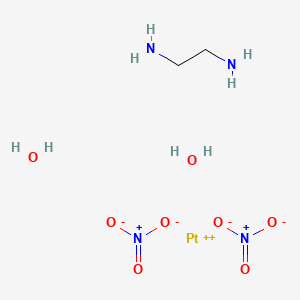
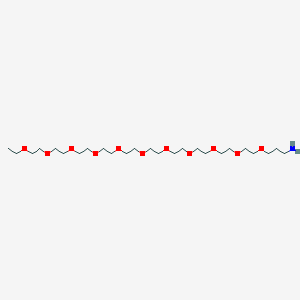
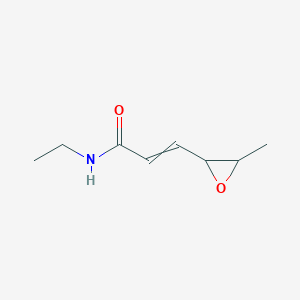
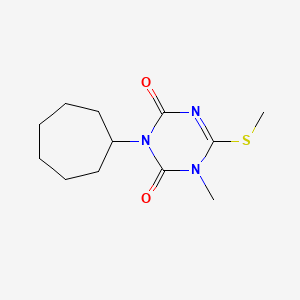
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
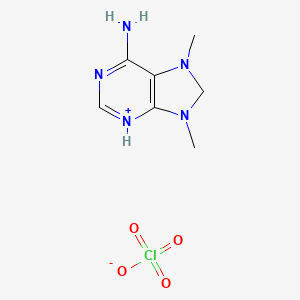
methanone](/img/structure/B14656768.png)
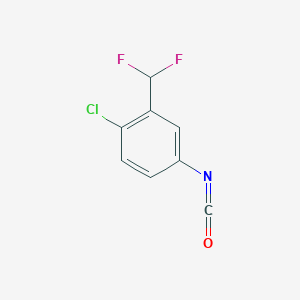
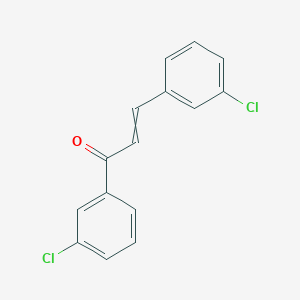

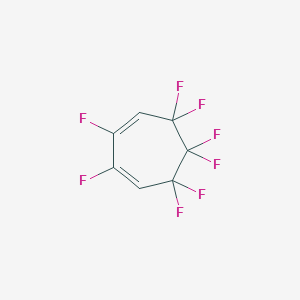
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
